molecular formula C19H22ClNO2 B6169285 piperidin-4-yl 2,2-diphenylacetate hydrochloride CAS No. 124065-55-0

piperidin-4-yl 2,2-diphenylacetate hydrochloride

Cat. No.: B6169285
CAS No.: 124065-55-0
M. Wt: 331.8 g/mol
InChI Key: TXKCMPWPSXHLKS-UHFFFAOYSA-N
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Description

Piperidin-4-yl 2,2-diphenylacetate hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a piperidine ring attached to a 2,2-diphenylacetate group, and it exists as a hydrochloride salt.

Properties

CAS No.

124065-55-0

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

piperidin-4-yl 2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C19H21NO2.ClH/c21-19(22-17-11-13-20-14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-18,20H,11-14H2;1H

InChI Key

TXKCMPWPSXHLKS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 2,2-Diphenylacetyl Chloride

2,2-Diphenylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane or toluene under reflux. The reaction typically completes within 2–4 hours, yielding the acid chloride as a colorless to pale yellow liquid. Excess reagent is removed via distillation or evaporation under reduced pressure.

Esterification with Piperidin-4-ol

The acid chloride is reacted with piperidin-4-ol in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl byproducts. The reaction is conducted in anhydrous tetrahydrofuran (THF) or dichloromethane at 0–25°C for 12–24 hours. After quenching with water, the crude product is extracted with ethyl acetate, dried over sodium sulfate, and purified via silica gel chromatography.

Challenges :

  • Piperidin-4-ol’s secondary amine may compete in nucleophilic reactions, leading to undesired amide formation.

  • Moisture-sensitive intermediates require strict anhydrous conditions.

Carbodiimide-Mediated Coupling (EDAC/HOBt)

For milder conditions, a coupling agent strategy using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and hydroxybenzotriazole (HOBt) is employed. This method is particularly effective for sterically hindered acids and alcohols.

Reaction Procedure

  • Activation of 2,2-Diphenylacetic Acid :
    A solution of 2,2-diphenylacetic acid (1.0 equiv) in THF is treated with EDAC (1.1 equiv) and HOBt (0.5 equiv) at 0°C for 30 minutes.

  • Addition of Piperidin-4-ol :
    Piperidin-4-ol (1.05 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–18 hours.

  • Workup :
    The reaction is diluted with ethyl acetate, washed sequentially with 0.5M HCl, saturated NaHCO₃, and brine. The organic layer is dried and concentrated, followed by recrystallization from ethyl acetate/acetonitrile.

Typical Yield : 75–85% (based on analogous esterifications).

Advantages :

  • Avoids harsh acidic conditions.

  • Minimizes side reactions with the piperidine nitrogen.

Protection-Deprotection Strategy

To prevent amine interference during esterification, a protection-deprotection sequence is employed, as demonstrated in the synthesis of N-acetyl piperidine derivatives.

Protection of Piperidin-4-ol

Piperidin-4-ol is acetylated using acetic anhydride or acetyl chloride in refluxing toluene. For example:

  • Piperidin-4-ol (1.0 equiv) and acetic anhydride (1.5 equiv) are heated at 110°C for 4–6 hours.

  • The product, N-acetylpiperidin-4-ol, is isolated via filtration and recrystallization (90–95% yield).

Esterification with 2,2-Diphenylacetic Acid

The protected alcohol undergoes esterification using EDAC/HOBt or acid chloride methods (Section 1–2).

Deprotection and Salt Formation

  • Hydrolysis : The acetyl group is removed by refluxing with 6M HCl or aqueous NaOH in ethanol.

  • Hydrochloride Formation : The free base is treated with HCl gas in diethyl ether or methanol to precipitate the hydrochloride salt.

Optimization Notes :

  • Prolonged hydrolysis may degrade the ester linkage; reaction monitoring via TLC is critical.

Alternative Routes from Related Piperidine Derivatives

Grignard Reaction Approach

A Friedel-Crafts acylation strategy, adapted from α,α-diphenyl-4-piperidinemethanol synthesis, could be modified:

  • Acylation : Piperidin-4-yl acetate reacts with benzophenone via Friedel-Crafts to form a ketone intermediate.

  • Reduction : The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.

  • Oxidation and Esterification : The alcohol is oxidized to 2,2-diphenylacetic acid, followed by esterification.

Limitations :

  • Multi-step synthesis reduces overall yield.

  • Functional group compatibility requires careful optimization.

Analytical and Purification Considerations

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 7.2–7.4 (m, 10H, diphenyl), 4.8–5.0 (m, 1H, piperidine-O), 3.1–3.3 (m, 2H, piperidine-N), 2.2–2.4 (m, 2H, CH₂COO).

  • LC-MS : [M+H]⁺ at m/z 296.16, consistent with the molecular formula C₁₉H₂₁NO₂.

Purification Techniques

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate (3:1 to 1:1) gradients.

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

Chemical Reactions Analysis

Acylation Reactions

Piperidin-4-yl 2,2-diphenylacetate hydrochloride participates in acylation reactions due to its free hydroxyl and amine groups. For example:

  • Reaction with Acetic Anhydride :
    Refluxing the parent compound (1b) with acetic anhydride yields N-acetylated derivatives (4a-b). The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of acetic anhydride .

ProductYieldMelting PointKey Spectral Data (IR, 1H^1H-NMR)Source
N-Acetyl-N-(1-acetyl-2-(1-acetyl-3,5-bis(4-chlorobenzylidene)-2,2,6,6-tetramethyl-piperidin-4-ylidene)-hydrazine-carbonothioyl)-acetamide (4b)72%250–252°CIR: 1641 cm1^{-1} (C=O); 1H^1H-NMR: δ 2.39 (s, 12H, 4CH3_3CO)

Nucleophilic Substitution Reactions

The piperidine nitrogen acts as a nucleophile in reactions with electrophilic agents:

  • Formation of Thiazole Derivatives :
    Reaction with benzophenone derivatives (e.g., 4-chlorobenzophenone) in the presence of iodine generates 5-(pyrazolo[4,3-c]pyridin-2-yl)thiazole derivatives (3a-c) via nucleophilic substitution at the thioamide group .

ProductYieldReaction ConditionsKey DataSource
5-(4-Bromophenyl)-2-(7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4,4,6,6-tetramethyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)thiazole (3c)83%Reflux in ethanol with iodine (7 h)IR: 1715 cm1^{-1} (C=O)

Prodrug Formation via pH-Sensitive Linkers

To enhance lung retention, the compound has been modified into prodrugs using dibasic dipeptides:

Scientific Research Applications

Synthetic Routes

Piperidin-4-yl 2,2-diphenylacetate hydrochloride can be synthesized through various methods, primarily involving the esterification of piperidine derivatives with diphenylacetate precursors. Common synthetic routes include:

  • Esterification : The reaction between piperidin-4-ol and 2-chloro-2,2-diphenylacetyl chloride under acidic conditions.
  • Reactions in Organic Solvents : Utilizing solvents like dichloromethane or chloroform at controlled temperatures (0-25°C) to facilitate the reaction.

These methods allow for the creation of derivatives that may exhibit enhanced pharmacological properties.

Biological Activities

This compound has been studied for its interaction with various biological targets:

  • Antimuscarinic Properties : The compound shows potential as an antimuscarinic agent, which can be beneficial in treating conditions such as gastrointestinal spasms. Its ability to interact with muscarinic receptors suggests applications in managing smooth muscle-related disorders.
  • Pharmacological Research : Studies have indicated that this compound can serve as a lead structure for developing new drugs targeting specific biological pathways, particularly those related to the modulation of receptor activity .

Case Studies and Research Findings

  • Antimuscarinic Activity Assessment : Research has demonstrated that this compound exhibits significant binding affinity to muscarinic receptors. Studies often involve evaluating its efficacy in modulating physiological responses associated with these receptors.
  • Therapeutic Potential : The compound's unique chemical structure positions it as a candidate for further investigation in drug development aimed at treating smooth muscle disorders and other related conditions .
  • Mechanistic Insights : The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways, potentially acting as an inhibitor or modulator of certain enzymes or receptors .

Mechanism of Action

The mechanism by which piperidin-4-yl 2,2-diphenylacetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Piperidin-4-yl 2,2-diphenylacetate hydrochloride can be compared with other similar compounds, such as:

  • Piperidine Derivatives: Other piperidine derivatives with different substituents and functional groups.

  • 2-(Piperidin-4-yl)acetamides: Compounds with similar structures but different acyl groups.

  • 2-(Piperidin-4-yl)benzoic Acid Hydrochloride: Similar piperidine derivatives with different aromatic groups.

Uniqueness: this compound is unique due to its specific combination of the piperidine ring and the 2,2-diphenylacetate group, which may confer distinct chemical and biological properties compared to other piperidine derivatives.

Biological Activity

Piperidin-4-yl 2,2-diphenylacetate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C19H22ClNO2
  • Molecular Weight : 333.84 g/mol
  • CAS Number : 91991201

This compound functions primarily as an inhibitor or modulator of specific enzymes and receptors. Its interactions can lead to various biological responses, which are critical for its therapeutic applications. The precise molecular targets depend on the context of its use in biological studies or drug development .

Biological Activities

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be beneficial in treating conditions where enzyme activity is dysregulated.
  • Receptor Modulation : It may modulate receptor activity, influencing pathways related to inflammation and pain management.
  • Therapeutic Applications : Research indicates potential applications in treating inflammatory diseases and as a prodrug for enhancing lung retention of active pharmaceutical ingredients .

Research Findings

Recent studies have investigated the pharmacokinetics and biological effects of this compound and its derivatives. Below are key findings from relevant research:

Case Studies

  • Lung-Retentive Prodrugs : A study evaluated a series of dibasic dipeptides attached to piperidin-4-yl 2-hydroxy-2,2-diphenylacetate. This approach aimed to improve lung retention and reduce systemic side effects. The compound demonstrated significant local concentrations in rat lungs after administration, indicating its potential for pulmonary delivery systems .
    Time (h)Rat Plasma Concentration (ng/mL)Rat Total Lung Concentration (ng/mL)
    0.25<LLOQ20,000 ± 611
    0.5<LLOQ1.63 ± 0.14
    1<LLOQ2.10 ± 0.05
    24<LLOQ361 ± 32
  • Inflammatory Disease Treatment : Research has indicated that compounds similar to piperidin-4-yl derivatives exhibit potent anti-inflammatory properties, potentially serving as therapeutic agents for conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Safety and Toxicity

The safety profile of this compound is essential for its therapeutic use. Preliminary data suggests it has manageable toxicity levels; however, comprehensive toxicological studies are necessary to confirm its safety for clinical applications .

Q & A

Q. What are the recommended synthetic routes for piperidin-4-yl 2,2-diphenylacetate hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves esterification of 2,2-diphenylacetic acid with piperidin-4-ol, followed by hydrochloride salt formation. Key optimization strategies include:

  • Base selection : Use of mild bases (e.g., NaOH or Et3N) to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol or methanol facilitates crystallization .
  • Temperature control : Room temperature minimizes decomposition, while reflux may accelerate reaction rates .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, monitored by HPLC (≥95% purity threshold) .

Q. Table 1. Example Synthetic Approaches for Piperidine Derivatives

Compound TypeMethodKey ConditionsYieldReference
Difluoroacetate derivativeBase-catalyzed esterificationNaOH, EtOH, 25°C75%
Morpholinone-piperidine hybridCyclization with HCl catalysisHCl, reflux68%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR confirms ester linkage (δ 4.5–5.0 ppm for piperidinyl protons; δ 170–175 ppm for carbonyl) .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity; retention time compared to reference standards .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C25H26ClNO2: 424.17) .
  • X-ray crystallography : Resolves stereochemistry of the piperidine ring and salt formation .

Q. Table 2. Analytical Techniques and Applications

TechniqueApplicationExample from Evidence
NMRStructural confirmation
HPLCPurity assessment
HRMSMolecular weight validation

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of piperidin-4-yl 2,2-diphenylacetate derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified phenyl groups (e.g., electron-withdrawing/-donating substituents) to evaluate electronic effects on target binding .
  • Bioassays : Use radioligand binding assays (e.g., for GPCRs) or enzymatic inhibition studies (IC50 determination) .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to receptors like σ-1 or NMDA .

Q. Key Data Interpretation :

  • A 10-fold increase in potency with para-fluoro substitution suggests hydrophobic interactions dominate .
  • Reduced activity with bulkier groups (e.g., tert-butyl) indicates steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data for piperidine-based compounds?

Methodological Answer:

  • Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO) and control for pH/temperature .
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) alongside functional assays .
  • Impurity analysis : Use certified reference standards (e.g., EP Impurity L/M) to rule out batch-specific contaminants .

Case Study :
Discrepancies in IC50 values for acetylcholinesterase inhibition were traced to residual solvents (DMSO) affecting enzyme kinetics .

Q. How can stability studies assess degradation pathways of this compound under varying storage conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • Analytical monitoring : Track degradation via UPLC-MS; major degradants include hydrolyzed diphenylacetic acid (m/z 213.1) .
  • Storage recommendations : Stable at –20°C in amber vials under argon; avoid aqueous buffers (pH > 7) .

Q. Table 3. Stability Data Under Accelerated Conditions

ConditionDegradation ProductHalf-LifeReference
40°C/75% RHDiphenylacetic acid14 days
UV light (300–400 nm)Oxidized piperidine ring7 days

Q. What experimental models are suitable for translating in vitro findings of this compound to in vivo neuropharmacology studies?

Methodological Answer:

  • Rodent models : Tail-flick test (acute pain) and Morris water maze (cognitive effects) assess analgesic/nootropic potential .
  • Dosing regimens : Intraperitoneal administration (10–50 mg/kg) with plasma PK profiling (LC-MS/MS) .
  • Toxicology : Histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) evaluate safety .

Critical Consideration :
Species-specific metabolism (e.g., cytochrome P450 differences) may require metabolite identification via microsomal incubations .

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